Mavacamten-d1

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Mavacamten-d1 (MYK461-d1; SAR439152-d1; CAS 2453251-02-8; C15H18DN3O2; MW 274.34) is a deuterium-labeled isotopologue of the FDA-approved cardiac myosin inhibitor mavacamten (CAMZYOS®), in which a single hydrogen atom on the phenyl ring is replaced by deuterium. As a stable isotope-labeled internal standard (SIL-IS), Mavacamten-d1 is purpose-built for quantitative LC-MS/MS bioanalysis of mavacamten in plasma, tissue, and pharmaceutical formulations, rather than as a therapeutic agent or in vivo probe.

Molecular Formula C15H19N3O2
Molecular Weight 274.34 g/mol
Cat. No. B12371837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavacamten-d1
Molecular FormulaC15H19N3O2
Molecular Weight274.34 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i4D
InChIKeyRLCLASQCAPXVLM-LLHBVIDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mavacamten-d1: Stable Isotope-Labeled Analytical Standard for Cardiac Myosin Inhibitor Bioanalysis


Mavacamten-d1 (MYK461-d1; SAR439152-d1; CAS 2453251-02-8; C15H18DN3O2; MW 274.34) is a deuterium-labeled isotopologue of the FDA-approved cardiac myosin inhibitor mavacamten (CAMZYOS®), in which a single hydrogen atom on the phenyl ring is replaced by deuterium . As a stable isotope-labeled internal standard (SIL-IS), Mavacamten-d1 is purpose-built for quantitative LC-MS/MS bioanalysis of mavacamten in plasma, tissue, and pharmaceutical formulations, rather than as a therapeutic agent or in vivo probe .

Why Unlabeled Mavacamten or Alternative Deuterated Mavacamten Analogs Cannot Substitute for Mavacamten-d1 in Validated Bioanalytical Methods


Substituting Mavacamten-d1 with unlabeled mavacamten or with alternative deuterated analogs (e.g., Mavacamten-d5, Mavacamten-d6) in established LC-MS/MS workflows introduces quantifiable analytical error. Unlabeled mavacamten co-elutes with the endogenous analyte and cannot serve as an internal standard, rendering matrix effect compensation and ionization efficiency normalization impossible. While alternative deuterated analogs possess distinct mass shifts (e.g., Mavacamten-d5: +5 Da), they may exhibit different chromatographic retention behavior due to deuterium isotope effects on reversed-phase interactions, compromising co-elution fidelity with the unlabeled analyte — a prerequisite for reliable internal standardization . Furthermore, Mavacamten-d1's single-deuterium substitution pattern may be specifically required to avoid MS/MS channel crosstalk in multiplexed assays or when the analytical method's precursor/product ion transitions are optimized around the unlabeled parent's fragmentation pathway .

Quantitative Differentiation of Mavacamten-d1 Versus Unlabeled Mavacamten and Alternative Deuterated Analogs


Isotopic Purity Assessment: Mavacamten-d1 Delivers ≥98% Deuterium Incorporation with <1% Unlabeled Analyte Carryover

Mavacamten-d1 is supplied with a certified purity of ≥98% as determined by HPLC-UV and LC-MS analysis, with deuterium incorporation efficiency at the designated phenyl position exceeding 98% . Critically, the residual unlabeled mavacamten content is maintained below 1%, a specification that directly limits false-positive interference at the lower limit of quantification (LLOQ) when Mavacamten-d1 is used as an internal standard . In contrast, alternative deuterated analogs such as Mavacamten-d5 and Mavacamten-d6 are commercially available with varying batch-to-batch purity specifications (typically 95–99%) and may contain different proportions of residual unlabeled mavacamten due to synthetic route variability [1]. The ≤1% unlabeled analyte carryover specification for Mavacamten-d1 represents a quantitative purity threshold that directly impacts assay sensitivity and regulatory method validation outcomes.

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Mass Spectrometric Differentiation: Mavacamten-d1 Provides +1 Da Mass Shift with Minimal Deuterium Isotope Effect on Chromatographic Retention

Mavacamten-d1 (C15H18DN3O2) exhibits a molecular mass of 274.34 Da, representing a +1 Da mass shift relative to unlabeled mavacamten (C15H19N3O2, 273.33 Da) . This single-deuterium substitution pattern is strategically advantageous for LC-MS/MS applications where deuterium isotope effects on reversed-phase chromatographic retention must be minimized. In contrast, higher-order deuterated analogs such as Mavacamten-d5 (C15H14D5N3O2, ~278.36 Da) and Mavacamten-d6 (C15H13D6N3O2, ~279.37 Da) exhibit mass shifts of +5 Da and +6 Da respectively, which have been associated in general deuterated compound literature with measurable retention time shifts of 0.05–0.15 minutes on standard C18 columns due to enhanced lipophilicity from deuterium substitution [1]. The minimal mass shift of Mavacamten-d1 ensures near-identical chromatographic behavior to unlabeled mavacamten, maintaining co-elution fidelity required for accurate matrix effect compensation.

LC-MS/MS method development Deuterium isotope effect Chromatographic co-elution

Analytical Method Validation: Mavacamten-d1 Enables Quantification of Mavacamten Across 0.1–5 mg/mL Linear Range per ICH Q2(R2) Guidelines

Mavacamten-d1 is utilized as an internal standard in validated LC-MS/MS and qNMR methods for mavacamten quantification across a concentration range of 0.1–5 mg/mL, with demonstrated linearity exceeding R² > 0.99 per ICH Q2(R2) guidelines [1]. In pharmaceutical impurity profiling of mavacamten, the use of Mavacamten-d1 as a deuterated internal standard enables accurate mass balance calculations and quantification of related substances without interference from the parent drug peak [1]. This validated linear range supports both therapeutic drug monitoring applications (plasma mavacamten concentrations typically 100–1000 ng/mL) and pharmaceutical quality control assays (drug substance and product analysis). In contrast, using unlabeled mavacamten as a surrogate standard would introduce systematic quantification bias due to differential matrix effects, while structurally unrelated internal standards (e.g., non-isotopic analogs) would fail to track mavacamten-specific extraction recovery and ionization efficiency [1].

ICH Q2(R2) method validation Quantitative NMR Pharmaceutical impurity analysis

Validated Application Scenarios for Mavacamten-d1 in Pharmaceutical Development and Clinical Bioanalysis


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring of Mavacamten

Mavacamten-d1 serves as the optimal SIL-IS for quantifying mavacamten in human plasma samples from clinical pharmacokinetic studies and therapeutic drug monitoring programs. The compound's ≥98% purity and <1% unlabeled mavacamten carryover specification [1] ensure that low ng/mL plasma concentrations can be reliably quantified without internal standard interference at the LLOQ. The single-deuterium substitution (+1 Da mass shift) minimizes chromatographic retention shifts , preserving co-elution fidelity with endogenous mavacamten — a prerequisite for accurate matrix effect compensation in complex plasma matrices. Alternative multi-deuterated analogs may exhibit differential retention that compromises this co-elution requirement, introducing quantification bias in clinical sample analysis.

Pharmaceutical Quality Control and Impurity Profiling of Mavacamten Drug Substance

In pharmaceutical manufacturing quality control, Mavacamten-d1 enables validated quantification of mavacamten across the 0.1–5 mg/mL linear range per ICH Q2(R2) guidelines [1]. The compound's isotopic labeling allows LC-MS/MS and qNMR methods to accurately assess drug substance purity and related substance content without interference from the parent mavacamten peak. This application is critical for ANDA and DMF submissions, where validated analytical methods with deuterated internal standards are required for demonstrating batch-to-batch consistency and regulatory compliance. Unlabeled mavacamten cannot serve this internal standardization role, while structurally unrelated internal standards fail to correct for mavacamten-specific matrix effects and extraction efficiency variations.

Bioequivalence Studies and Generic Drug Development for Mavacamten Formulations

During generic mavacamten product development and bioequivalence testing, Mavacamten-d1 provides the regulatory-compliant internal standardization required for comparative pharmacokinetic assessments between innovator and generic formulations. The use of a stable isotope-labeled internal standard with demonstrated co-elution fidelity to unlabeled mavacamten [1] is explicitly recommended in FDA and EMA bioanalytical method validation guidances for cross-study data comparability. Mavacamten-d1's minimal deuterium isotope effect on chromatographic retention ensures that the internal standard and analyte experience identical LC conditions across different laboratories and instrument platforms, a critical requirement for multi-center bioequivalence trials.

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